Carbonyl pyridone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Oxo-1,2-dihydro-3-pyridinecarbaldehyde can be synthesized through various methods. One common approach involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline, followed by the reaction with active methylene nitriles . The reaction conditions typically include refluxing the mixture with vigorous stirring and subsequent purification steps .
Industrial Production Methods
While specific industrial production methods for 2-Oxo-1,2-dihydro-3-pyridinecarbaldehyde are not widely documented, the compound is generally produced in laboratory settings for research purposes .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1,2-dihydro-3-pyridinecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
2-Oxo-1,2-dihydro-3-pyridinecarbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Oxo-1,2-dihydro-3-pyridinecarbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes and proteins, thereby influencing their activity and function . The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-1,2-dihydropyridine-3-carboxylic acid: This compound shares a similar structure but has a carboxylic acid group instead of an aldehyde group.
2-Hydroxynicotinaldehyde: Another related compound with a hydroxyl group instead of an oxo group.
Uniqueness
2-Oxo-1,2-dihydro-3-pyridinecarbaldehyde is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its aldehyde group allows it to participate in a variety of reactions that similar compounds with different functional groups may not undergo .
Properties
Molecular Formula |
C6H3NO2 |
---|---|
Molecular Weight |
121.09 g/mol |
InChI |
InChI=1S/C6H3NO2/c8-4-5-2-1-3-7-6(5)9/h1-3H |
InChI Key |
SBBCTVDKWRLARY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C=O)C(=O)N=C1 |
Origin of Product |
United States |
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